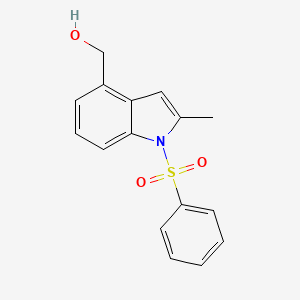
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol
描述
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can influence its chemical properties and biological activities.
属性
分子式 |
C16H15NO3S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
[1-(benzenesulfonyl)-2-methylindol-4-yl]methanol |
InChI |
InChI=1S/C16H15NO3S/c1-12-10-15-13(11-18)6-5-9-16(15)17(12)21(19,20)14-7-3-2-4-8-14/h2-10,18H,11H2,1H3 |
InChI 键 |
MSYATUWMHNPPMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC=C2N1S(=O)(=O)C3=CC=CC=C3)CO |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the phenylsulfonyl group or other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can influence the compound’s binding affinity to enzymes or receptors, while the indole core can interact with various biological molecules. These interactions can lead to modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol: A closely related compound with a similar structure but different substitution pattern.
(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone: Another related compound with a phenyl group attached to the methanol moiety.
Uniqueness
(2-methyl-1-(phenylsulfonyl)-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfonyl group and the hydroxymethyl group on the indole ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


